黄芩素甲酯

描述

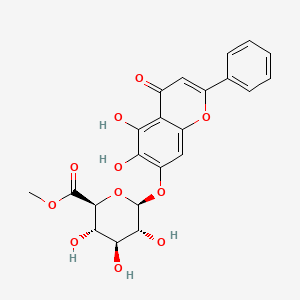

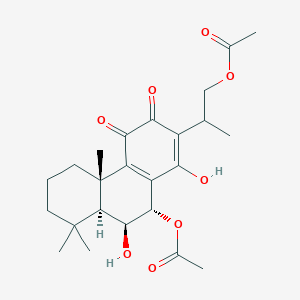

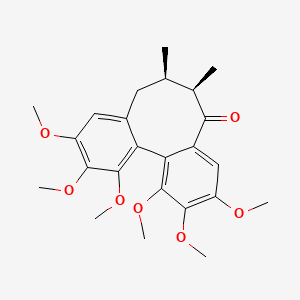

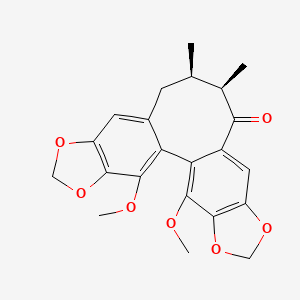

Baicalin methyl ester is a constituent of the roots of Scutellaria baicalensis . It is a flavone glycoside and has been reported to have various pharmacological effects .

Molecular Structure Analysis

Baicalin methyl ester is one of the six baicalin ester derivatives obtained in a study, which included baicalin ethyl ester, baicalin propyl ester, baicalin butyl ester, baicalin hexyl ester, and baicalin heptyl ester . The study used molecular docking, molecular dynamics, and other methods to show that baicalin and its derivatives could bind to BVDV NS5B polymerase .Chemical Reactions Analysis

Baicalin has been reported to interact with cyclodextrin (CD) inclusion complexes, which significantly increased the solubility of baicalin . The γ-CD complexation significantly increased the solubility of baicalin (~5 times) .科学研究应用

Neuroprotective Effects

Baicalin has been studied for its potential neuroprotective effects. Research suggests it may play a role in regulating disorders related to the gut–brain axis . This could pave the way for Baicalin methyl ester to be used in treatments for neurodegenerative diseases or brain injuries.

Anti-Inflammatory Properties

Studies have indicated that Baicalin exhibits anti-inflammatory properties . Its methyl ester derivative could be investigated for its efficacy in treating various inflammatory diseases, potentially offering a new therapeutic approach.

Pharmacokinetics

Baicalin’s pharmacokinetic properties have been explored, particularly how food affects its absorption . Baicalin methyl ester might be studied for its own pharmacokinetic profile, which could influence how it is administered as a medication.

Immunopharmacology

Recent studies have looked into Baicalin’s immunopharmacological functions, such as treating recurrent spontaneous abortion (RSA) . The methyl ester form could be researched for similar immunomodulatory effects in various conditions.

Physicochemical Profiling

Understanding the physicochemical properties of Baicalin is crucial for drug development . Similarly, profiling Baicalin methyl ester could help in developing new drugs with optimized absorption and efficacy.

Toxicology

The toxicological aspects of Baicalin have been compared to its derivatives like baicalein . Further toxicological studies on Baicalin methyl ester are necessary to ensure safety and determine appropriate dosages for clinical use.

作用机制

Target of Action

Baicalin methyl ester, a significant active flavone derived from Scutellaria baicalensis radix, has been shown to interact with various proteins . The primary targets include ATP-binding and/or ATPase activity proteins such as CKB , HSP86 , HSP70-1 , HSP90 , ATPSF1β , and ACTG1 . Another important target is NOX4 , which plays a crucial role in oxidative stress .

Mode of Action

Baicalin methyl ester interacts with its targets, leading to various changes. For instance, it has been shown to suppress the expression of NOX4 . It also interacts with ATP-binding and ATPase activity proteins, regulating the PKR and PI3K/AKT/eNOS signaling pathways .

Biochemical Pathways

Baicalin methyl ester affects several biochemical pathways. It is highly associated with the regulation of the role of PKR in interferon induction and the antiviral response signaling pathway, the PI3K/AKT signaling pathway, and the eNOS signaling pathway . These pathways play a significant role in the compound’s anti-inflammatory, antitumor, and antioxidant functions .

Pharmacokinetics

Baicalin methyl ester’s ADME properties significantly impact its bioavailability. Due to its low aqueous solubility (67.03±1.60 μg/ml) and low permeability (Papp =0.037×10−6 cm/s), baicalin is classified as BCS IV . The γ-cd complexation significantly increases the solubility of baicalin, approximately 5 times .

Result of Action

The molecular and cellular effects of baicalin methyl ester’s action are diverse. It exerts anti-neuroinflammatory and anti-neuronal apoptotic effects, suppresses obesity through anti-inflammatory and antioxidant effects, and alleviates intestinal disorders through regulatory effects on intestinal microorganisms and short-chain fatty acid production . It also exhibits an increased Bax/Bcl2 ratio, a down-regulated expression of the anti-apoptotic protein Bcl2, and an up-regulated expression of pro-apoptotic protein Bax .

Action Environment

The action, efficacy, and stability of baicalin methyl ester can be influenced by various environmental factors. For instance, the gut-brain axis plays a significant role in mediating the bioactivities of baicalin

安全和危害

未来方向

Baicalin has been reported to have various pharmacological effects, and its low hydrophilicity and lipophilicity limit the bioavailability and pharmacological functions . Therefore, new dosage forms or structural modifications, such as baicalin methyl ester and baicalin-7-methyl ether, must be developed to improve the pharmacokinetic parameters of baicalin and promote its clinical application .

属性

IUPAC Name |

methyl (2S,3S,4S,5R,6S)-6-(5,6-dihydroxy-4-oxo-2-phenylchromen-7-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20O11/c1-30-21(29)20-18(27)17(26)19(28)22(33-20)32-13-8-12-14(16(25)15(13)24)10(23)7-11(31-12)9-5-3-2-4-6-9/h2-8,17-20,22,24-28H,1H3/t17-,18-,19+,20-,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOWRAYJMTOYETH-SXFAUFNYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1C(C(C(C(O1)OC2=C(C(=C3C(=C2)OC(=CC3=O)C4=CC=CC=C4)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=C(C(=C3C(=C2)OC(=CC3=O)C4=CC=CC=C4)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Baicalin methyl ester | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

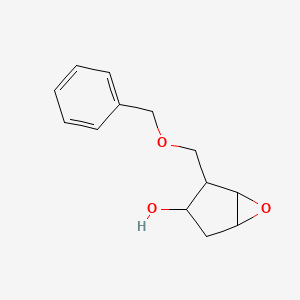

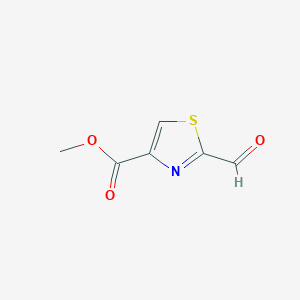

![(1s-trans)-2-[(Phenylmethoxy)methyl]-3-cyclopenten-1-ol](/img/structure/B1631943.png)